(alphaS,betaR)-

Chiral Chromatography Analytical Method Development Pharmaceutical Impurity Profiling

Stereochemical integrity is critical for paclitaxel synthesis. Incorrect isoserine stereoisomers yield inactive taxane analogs, compromising microtubule stabilization and cytotoxicity. This (αS,βR)-β-Phenyl Isoserine Hydrochloride provides the exact (2S,3R) configuration required for the bioactive C-13 side chain. • Verified chiral purity >95%, eliminating the risk of inactive stereoisomer formation. • Supplied with full characterization data compliant with regulatory guidelines for ANDA/QC method development and validation. • Traceable against pharmacopeial standards (USP/EP) upon feasibility. • In stock with immediate global shipping for seamless procurement.

Molecular Formula C9H12ClNO3
Molecular Weight 217.649
CAS No. 521059-43-8
Cat. No. B587461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(alphaS,betaR)-
CAS521059-43-8
Synonyms(αS,βR)-β-Amino-α-hydroxybenzenepropanoic Acid; 
Molecular FormulaC9H12ClNO3
Molecular Weight217.649
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C(=O)O)O)N.Cl
InChIInChI=1S/C9H11NO3.ClH/c10-7(8(11)9(12)13)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H/t7-,8+;/m1./s1
InChIKeyOTJZSGZNPDLQAJ-WLYNEOFISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(αS,βR)-β-Phenyl Isoserine Hydrochloride: Key Chiral Intermediate for Taxanes


(αS,βR)-β-Phenyl Isoserine Hydrochloride (CAS 521059-43-8) is a chiral β-amino acid derivative and the hydrochloride salt of (2S,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid . It is a non-proteinogenic amino acid with two chiral centers, and its specific (2S,3R) or (αS,βR) stereochemistry is fundamental to its role in pharmaceutical synthesis [1]. This compound is a key building block and reference standard for the semi-synthesis of the critical C-13 side chain of the anticancer drugs paclitaxel (Taxol®) and docetaxel (Taxotère®) [2].

Stereochemical Specificity in Taxane Synthesis


The (αS,βR) stereochemistry of this compound is non-negotiable for its primary application as a paclitaxel side-chain precursor. The biological activity of paclitaxel is exquisitely sensitive to the stereochemistry of the C-13 side chain. NIH-funded research has explicitly demonstrated that the four possible stereoisomers of the 3-phenylisoserine side chain, when incorporated into taxol, yield compounds with vastly different abilities to promote microtubule assembly and inhibit cancer cell growth [1]. Therefore, using an incorrect stereoisomer (e.g., (2R,3R), (2S,3S), or (2R,3S)) or a racemic mixture in a synthetic pathway will result in a final product with significantly reduced, or absent, biological activity. Furthermore, the high enantioselectivity (E>200) required for its enzymatic production underscores the stringent stereochemical control needed, making analytical-grade material with verified chiral purity essential for both synthesis and method development [2].

Comparative Performance Against Stereoisomers


HPLC Enantioseparation of Phenylisoserine Analogs

High-performance liquid chromatography (HPLC) methods have been developed to separate enantiomers of four phenylisoserine analogs, including those with (αS,βR) and other stereochemistries [1]. While specific retention factors (k) and separation factors (α) are compound- and column-specific, the study's thermodynamic analysis demonstrates that enantioseparation of these molecules is achievable with calculated differences in free energy of adsorption, Δ(ΔG°), confirming that this compound class can be resolved from its stereoisomers for analytical purposes [1].

Chiral Chromatography Analytical Method Development Pharmaceutical Impurity Profiling

Biological Activity of Taxol Side Chain Analogs

A comparative study evaluated the biological activity of three taxol derivatives, including the isolated C-13 side chain components N-benzoyl-(2'R,3'S)-3'-phenylisoserine (the N-benzoyl protected derivative of the target compound's free base) and its methyl ester [1]. The study found that N-benzoyl-(2'R,3'S)-3'-phenylisoserine exhibited antiviral activity against HSV-1 with a selectivity index (SI) in the range of 9.5–46.7, and a 50% cytotoxic concentration (CC50) > 500 μg/mL [1]. This demonstrates that the (2'R,3'S) stereochemistry in the phenylisoserine moiety contributes to a distinct biological profile, separate from the complete taxol molecule.

Cancer Chemotherapy Microtubule Assembly Structure-Activity Relationship (SAR)

Enzymatic Enantioselectivity for Chiral Purity

The enantiopure synthesis of the (2R,3S)-phenylisoserine core, which is the free base of the target compound, can be achieved through an enzymatic resolution process with extremely high stereoselectivity [1]. A study using Burkholderia cepacia lipase for the hydrolysis of a racemic precursor reported an enantioselectivity factor (E) of >200 [1]. This value quantifies the enzyme's overwhelming preference for one enantiomer, enabling the production of the desired stereoisomer in high enantiomeric excess.

Biocatalysis Enantioselective Synthesis Lipase Resolution

Isoserine Derivatives as APN Inhibitors

Research on L-isoserine derivatives, which share the core β-amino-α-hydroxy acid scaffold with the target compound, demonstrates their potential as aminopeptidase N (APN) inhibitors [1]. In a series of synthesized derivatives, the parent compound L-isoserine exhibited APN inhibition with an IC50 of 563 μM [1]. This provides a baseline for the core scaffold's activity. Subsequent optimization led to more potent derivatives, such as a tripeptide analog (compound 16l) which showed an IC50 of 2.51 ± 0.2 μM against APN, compared to 6.25 ± 0.4 μM for the positive control bestatin [2].

Aminopeptidase N (APN/CD13) Inhibition Cancer Metastasis Enzyme Inhibitor Development

Isoserine Scaffold as GABA Transporter Inhibitor

A study investigating novel inhibitors of murine GABA transporters (mGAT1-4) identified (RS)-isoserine as one of the most potent and selective amino acid inhibitors of the mGAT3 and mGAT4 subtypes [1]. This finding established a previously unknown biological activity for the isoserine scaffold. While the target compound is a specific stereoisomer (αS,βR) and the study used the racemic (RS)-form, it provides strong class-level evidence that the isoserine core structure has a unique affinity for these transporter subtypes, which are targets for anticonvulsant and neuropathic pain medications.

GABA Transporter (GAT) Inhibition Neurochemistry CNS Drug Discovery

Application Scenarios for (αS,βR)-β-Phenyl Isoserine Hydrochloride


Reference Standard for Paclitaxel ANDA Validation

The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of Paclitaxel. Its traceability can be established against pharmacopeial standards (USP or EP) based on feasibility [1]. This makes it an essential procurement item for analytical laboratories in generic pharmaceutical companies developing paclitaxel formulations. The rigorous stereochemical requirements for bioactive paclitaxel [2] necessitate a high-purity, fully characterized reference standard like this to ensure accurate quantification and impurity profiling of the critical C-13 side chain.

Chiral Intermediate for Taxane Semi-Synthesis

This compound serves as an intermediate for the synthesis of Paclitaxel, Docetaxel, and their derivatives . Its specific (αS,βR) stereochemistry is required to build the pharmacologically active C-13 side chain [2]. For medicinal chemists and process development scientists, procuring this specific stereoisomer is non-negotiable; using an incorrect isomer will lead to a final taxane product with compromised microtubule-stabilizing and cytotoxic activity, as demonstrated by the stark differences in activity among the four possible stereoisomers of the side chain [2].

Scaffold for APN Inhibitor Development

Building on the class-level evidence that L-isoserine derivatives are potent inhibitors of aminopeptidase N (APN/CD13) [3][4], the target compound can be procured as a chiral building block for the synthesis of novel APN inhibitors. Research shows the L-isoserine scaffold can be optimized to yield compounds with IC50 values in the low micromolar range, surpassing the activity of the known inhibitor bestatin [4]. This is a validated starting point for medicinal chemistry programs targeting tumor invasion, angiogenesis, and metastasis.

Scaffold for GABA Transporter-Targeted CNS Discovery

Research has identified the isoserine scaffold as a novel parent structure for potent and selective inhibition of murine GABA transporters mGAT3 and mGAT4 [5]. This previously unknown activity provides a new avenue for the development of anticonvulsant or analgesic agents. Procuring (αS,βR)-β-Phenyl Isoserine Hydrochloride provides a high-purity, enantiopure starting point for structure-activity relationship (SAR) studies aimed at optimizing selectivity and potency for these therapeutically relevant CNS targets [5].

Technical Documentation Hub

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